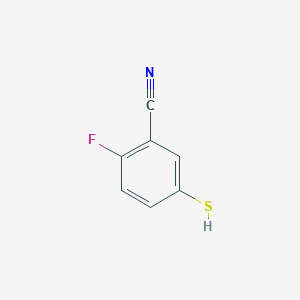

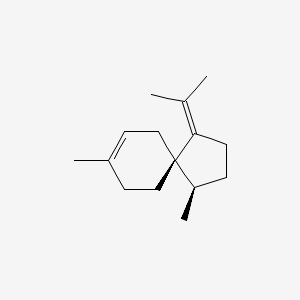

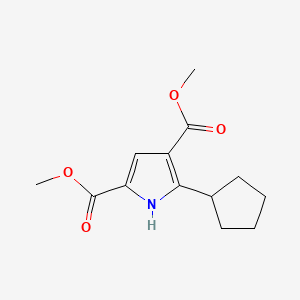

![molecular formula C10H12N2O2 B1446212 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide CAS No. 1936148-98-9](/img/structure/B1446212.png)

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide

Overview

Description

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is an organic chemical compound . It is a light yellow to yellow liquid . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1,4-benzoxazepine .

Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0℃ for 24 hours . This is followed by a reaction with sodium hydroxide and water . The yield of this reaction is reported to be 72% .Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is C9H11NO . The molecular weight is 149.19 . The InChI code for this compound is 1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 .Chemical Reactions Analysis

Chiral cyclic imines, which can be developed from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines . The cis isomer may also be attained, thanks to a thermodynamically controlled base catalysed epimerization .Physical And Chemical Properties Analysis

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is a light yellow to yellow liquid . It has a molecular weight of 149.19 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Process Development and Scale-Up

The benzoxazepine core, including 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine, is crucial in the development of kinase inhibitors. Naganathan et al. (2015) reported on the process development for a scalable synthesis of benzoxazepine-containing kinase inhibitor, emphasizing the tetrahydrobenzo[f][1,4]oxazepine core's role. This research demonstrates the compound's significance in medicinal chemistry, particularly for creating treatments targeting specific kinases involved in disease pathways (Naganathan, Andersen, Lau, Lohse, Sorensen, 2015).

Diastereoselectivity in Synthesis

Banfi et al. (2013) explored the diastereoselective preparation of drug-like tetrahydrobenzo[f][1,4]oxazepines through a convergent synthesis involving salicylaldehydes and protected 1,2-amino alcohols. This study highlights the compound's versatility in enabling the combinatorial introduction of diverse functional groups, facilitating the creation of novel molecules with potential pharmacological properties (Banfi, Bagno, Basso, De Santis, Riva, Rastrelli, 2013).

Multicomponent Synthesis Approach

Shaabani et al. (2010) introduced a novel one-pot multicomponent reaction for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing an efficient method for constructing complex molecules from simpler components. This approach underlines the compound's adaptability in synthetic chemistry, providing a straightforward path to obtaining derivatives with potential biological activity (Shaabani, Mofakham, Maleki, Hajishaabanha, 2010).

Organocatalytic Asymmetric Reactions

The organocatalytic asymmetric Mannich reaction involving dibenzo[b,f][1,4]oxazepines, as reported by Li, Lin, and Du (2019), demonstrates the potential for constructing chiral centers within the oxazepine framework. This method paves the way for the synthesis of cyclic amines containing chiral tetrasubstituted C–F stereocenters, indicating the compound's utility in developing enantioselective synthetic strategies (Li, Lin, Du, 2019).

Safety And Hazards

properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)7-1-2-9-8(5-7)6-12-3-4-14-9/h1-2,5,12H,3-4,6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGYUNBWHAUQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

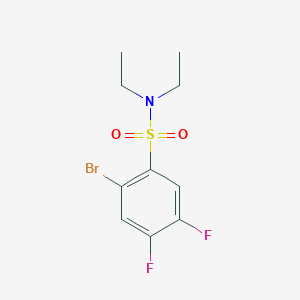

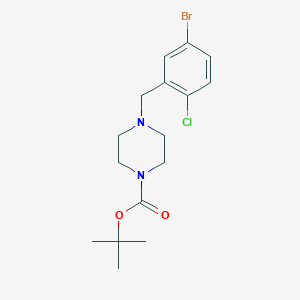

![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)

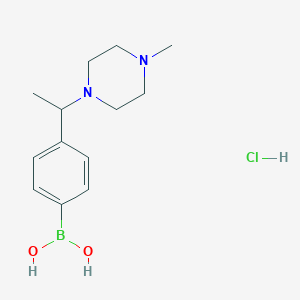

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)